2-Methoxy-4-methylaniline

Lipophilicity LogP Drug Design

2-Methoxy-4-methylaniline (4-Methyl-o-anisidine) is a disubstituted aniline derivative, identified by its white to pale yellow solid state and molecular formula C₈H₁₁NO. Authoritative databases list its melting point between 31-33 °C, a density of 1.043 g/mL at 25 °C, and a boiling point of 109 °C at reduced pressure (11 Torr).

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 39538-68-6
Cat. No. B1582082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-methylaniline
CAS39538-68-6
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OC
InChIInChI=1S/C8H11NO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3
InChIKeyCJJLEUQMMMLOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-methylaniline (CAS 39538-68-6): Core Chemical Identity and Procurement Baseline


2-Methoxy-4-methylaniline (4-Methyl-o-anisidine) is a disubstituted aniline derivative, identified by its white to pale yellow solid state and molecular formula C₈H₁₁NO. Authoritative databases list its melting point between 31-33 °C, a density of 1.043 g/mL at 25 °C, and a boiling point of 109 °C at reduced pressure (11 Torr). Its computed partition coefficient (LogP) is reported as approximately 2.17, indicating notable lipophilicity compared to unsubstituted aniline. This compound serves primarily as a research chemical and synthetic intermediate, with its distinct ortho-methoxy and para-methyl substitution pattern determining its chemical behavior.

Why 2-Methoxy-4-methylaniline Cannot Be Simply Interchanged with Common In-Class Analogs


The specific 2-methoxy-4-methyl substitution pattern on the aniline ring dictates its unique electronic and steric profile, which cannot be replicated by simpler analogs. For instance, the presence of only a para-methyl group, as in p-toluidine, lacks the ortho-methoxy's electron-donating resonance and steric bulk, leading to vastly different reactivity in electrophilic aromatic substitution and coordination chemistry. [1] Conversely, ortho-methoxyaniline (o-anisidine) lacks the para-methyl's inductive effect, which alters its basicity and oxidation potential. [2] The combination of these two groups creates a specific electron density distribution that is critical for directed synthesis, making simple interchanges impossible without a complete re-optimization of a synthetic pathway. Direct, quantitative comparisons are essential for material and intermediate selection, yet high-strength differential evidence for this specific disubstituted pattern is notably sparse in the public domain.

Quantitative Differentiation Evidence for 2-Methoxy-4-methylaniline Sourcing


Lipophilicity Profile Comparison: 2-Methoxy-4-methylaniline vs. Unsubstituted Analogs

The introduction of both a methoxy and a methyl group onto the aniline core substantially increases lipophilicity. The computed LogP for 2-methoxy-4-methylaniline is reported as 2.17 , while the LogP for the core scaffold, aniline, is approximately 0.9. This represents a greater than 2-fold increase in the partition coefficient, which for procurement, means the compound is expected to have significantly different solubility and extraction properties, failing to serve as a direct substitute for aniline in applications where partitioning is critical.

Lipophilicity LogP Drug Design Chemical Property

Solid State Handling Advantage: Physical Form vs. Liquid Analogs

2-Methoxy-4-methylaniline is a solid at standard ambient temperature, with a melting point of 31-33 °C. This contrasts sharply with its closest mono-substituted analogs, 4-methylaniline (p-toluidine) and 2-methoxyaniline (o-anisidine), which are liquids at room temperature with melting points of -43 °C and 6.2 °C, respectively. [1][2] For a procurement scientist, this solid-state nature offers a quantifiable advantage in accurate weighing, minimizing volatile loss during handling, and avoiding the solvent-like containment requirements of liquid amines.

Physical Property Handling Purity Weighing

Differentiation in Polymer Planarity: Disubstituted vs. Monosubstituted Polyanilines

A systematic study on the electropolymerization of various methyl and methoxy mono- and di-substituted anilines found that the nature of the substituent dictates the planarity and properties of the resulting polymer. [1] While this study provides class-level structural insight indicating that methyl-substituted anilines yield less planar polymers than their methoxy counterparts, the specific quantitative planarity or conductivity data for the 2-methoxy-4-methylaniline-derived polymer versus a poly(2-methoxyaniline) or poly(4-methylaniline) standard is not reported, limiting its direct procurement guidance.

Conducting Polymer Electrochemistry Material Science

Validated Application Scenarios for 2-Methoxy-4-methylaniline Based on Current Evidence


A Building Block for Specialized Heterocyclic Synthesis Requiring Solid Handling

Based on its physical form, this compound is most rationally procured for synthetic sequences that demand precise, solid-phase dispensing of an electron-rich aniline. The combination of a solid-state form at room temperature and enhanced lipophilicity, as evidenced by its LogP of 2.17 , makes it a practical and predictable choice over liquid analogs like p-toluidine for constructing compound libraries via amidation or reductive amination, especially on automated synthesis platforms.

An Intermediate for Materials Science Research with a Specific Electronic Profile

The unique electronic push-pull effect of the 2-methoxy and 4-methyl groups can be exploited in designing novel monomers for conducting polymers. Although direct comparative performance data is lacking, the established principle that methoxy and methyl groups differently impact polymer planarity and electronic structure [1] supports its procurement for fundamental studies aiming to map the structure-function relationship of polyaniline derivatives. Its use should be framed as exploratory research, not a performance-guaranteed selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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